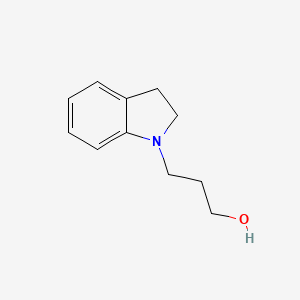
2-(羟甲基)异烟酸甲酯
描述
Methyl 2-(hydroxymethyl)isonicotinate is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . It is used for research purposes .
Synthesis Analysis
The synthesis of Methyl 2-(hydroxymethyl)isonicotinate is not widely documented in the available literature. More detailed information about its synthesis may be proprietary or not yet explored .Molecular Structure Analysis
The molecular structure of Methyl 2-(hydroxymethyl)isonicotinate contains a total of 21 bonds. There are 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 1 hydroxyl group, 1 primary alcohol, and 1 Pyridine .科学研究应用
Pharmaceutical Synthesis
Methyl 2-(hydroxymethyl)isonicotinate: is utilized in the synthesis of various pharmaceutical compounds. Its structure serves as a building block for creating active pharmaceutical ingredients (APIs) that can be further modified to enhance their therapeutic efficacy and bioavailability .
Organic Synthesis
In organic chemistry, this compound is employed as a reagent for constructing complex organic molecules. It’s particularly useful in reactions that require the introduction of a pyridine moiety, which is a common structural component in many organic compounds.
Drug Discovery
The compound’s versatility makes it valuable in drug discovery programs. It can be used to generate libraries of compounds for high-throughput screening, aiding in the identification of new drug candidates with potential biological activity.
Computational Chemistry
Methyl 2-(hydroxymethyl)isonicotinate: is often used in computational chemistry simulations. Programs like Amber and GROMACS utilize this compound for molecular dynamics simulations to predict the behavior of molecules in various environments .
Medicinal Chemistry
In medicinal chemistry, this compound is used to design and synthesize new drug molecules. Its hydroxymethyl group is a functional handle that can be transformed into other chemical groups, allowing for the creation of derivatives with potential medicinal properties .
Chemical Biology
Chemical biologists use Methyl 2-(hydroxymethyl)isonicotinate to study biological systems. It can be incorporated into biomolecules to investigate biological pathways and understand the molecular basis of diseases.
Material Science
This compound finds applications in material science, where it can be used to synthesize new materials with specific properties. For example, it can be a precursor for creating polymers or coatings with desired features.
Analytical Chemistry
In analytical chemistry, Methyl 2-(hydroxymethyl)isonicotinate can be used as a standard or reference compound. It helps in the development of analytical methods for the detection and quantification of similar compounds in various samples .
作用机制
Mode of Action
The mode of action of Methyl 2-(hydroxymethyl)isonicotinate is currently unknown . It is used as a semiochemical, influencing the movement of thrips . .
Result of Action
Methyl 2-(hydroxymethyl)isonicotinate is known to influence the movement of thrips . It is used as the active ingredient in several sticky thrip traps to monitor and catch thrips in greenhouses . .
Action Environment
Its use in greenhouses suggests that it may be stable and effective in controlled environments .
安全和危害
Methyl 2-(hydroxymethyl)isonicotinate is associated with certain hazards. It has been classified with the GHS07 pictogram and carries the signal word “Warning”. The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .
属性
IUPAC Name |
methyl 2-(hydroxymethyl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)6-2-3-9-7(4-6)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBNEARCAGHGCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10534023 | |
| Record name | Methyl 2-(hydroxymethyl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10534023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(hydroxymethyl)isonicotinate | |
CAS RN |
58481-17-7 | |
| Record name | Methyl 2-(hydroxymethyl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10534023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(hydroxymethyl)pyridine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B1317161.png)
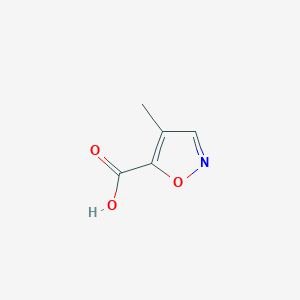
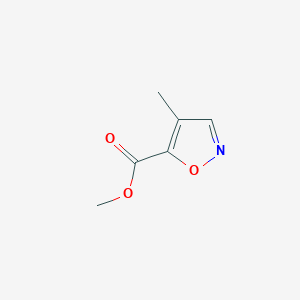
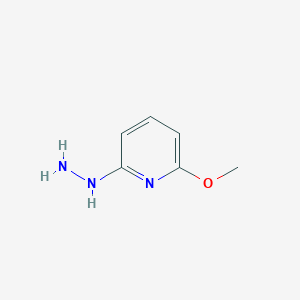


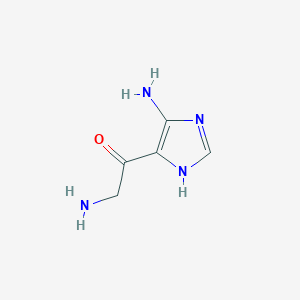



![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1317187.png)

